2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide
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Description
2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C13H12ClN3O3S. It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound has been synthesized as part of research into potential inhibitors of SARS-CoV-2 proteases .
Synthesis Analysis
The synthesis of this compound involves an efficient, eco-friendly, and green method. The process involves the creation of a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives in ethanol at room temperature . The molecular structures of the synthesized compounds were verified using spectroscopic methods .Molecular Structure Analysis
The molecular structure of this compound was confirmed using spectroscopic methods . The compound is a derivative of pyridine, which is a basic heterocyclic organic compound . The molecular weight of the compound is 325.77.Future Directions
The synthesized compounds, including 2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide, could be potential candidates for COVID-19 drug development . To confirm these drugs’ antiviral efficacy in vivo, more research is required . This proven method could aid in the search for the SARS-CoV-2 pandemic’s desperately needed medications .
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide, also known as Boscalid , is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the tricarboxylic acid cycle and the electron transport chain, which are vital for energy production in cells .
Mode of Action
Boscalid acts by binding at the quinone reduction site of the succinate dehydrogenase enzyme complex, preventing ubiquinone from doing so . This inhibition disrupts the normal functioning of the tricarboxylic acid cycle and the electron transport chain .
Biochemical Pathways
The inhibition of succinate dehydrogenase by Boscalid affects the tricarboxylic acid cycle and the electron transport chain . These pathways are essential for the production of ATP, the primary energy currency of the cell. Disruption of these pathways can lead to a decrease in energy production, affecting various cellular processes.
Pharmacokinetics
The toxicokinetics of Boscalid in rats following the administration of a single dose indicated no significant differences in the excretory or metabolic patterns in urine and faeces, regardless of dosing regimen or sex . In dermal penetration studies using human skin in vitro, the dermal penetration estimates were 0.07% and 1% for the formulation concentrate (50% Boscalid) and the 1:1300 spray dilution, respectively .
Result of Action
The inhibition of succinate dehydrogenase by Boscalid leads to a decrease in energy production within the cell . This can affect various cellular processes, leading to the death of the cell. As a fungicide, Boscalid is effective against a broad range of fungal pathogens, including Botrytis spp., Alternaria spp., and Sclerotinia spp .
properties
IUPAC Name |
2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-12-11(2-1-7-16-12)13(18)17-10-5-3-9(4-6-10)8-21(15,19)20/h1-7H,8H2,(H,17,18)(H2,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEJJQGAUVEZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide |
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